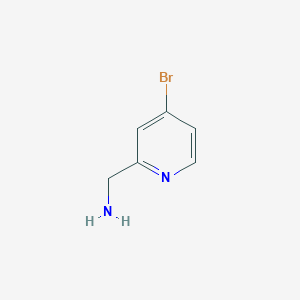

(4-Bromopyridin-2-YL)methanamine

説明

Contextualizing (4-Bromopyridin-2-YL)methanamine within Pyridine (B92270) Chemistry Research

Pyridine and its derivatives are fundamental scaffolds in chemistry, renowned for their presence in a vast array of biologically active compounds and functional materials. The introduction of substituents onto the pyridine ring dramatically influences its chemical properties and biological activity. The 2-aminopyridine (B139424) moiety, in particular, is considered a valuable pharmacophore in drug discovery due to its ability to form key interactions with biological targets. rsc.org

The presence of a bromine atom on the pyridine ring of this compound is of particular strategic importance. Halogen atoms, like bromine, are known to modulate the electronic properties of the pyridine ring and can serve as a reactive handle for a variety of cross-coupling reactions. This allows for the introduction of diverse chemical functionalities, a crucial aspect in the construction of compound libraries for drug screening and the optimization of lead compounds. The methanamine group, on the other hand, provides a nucleophilic center and a site for further derivatization, such as amide bond formation.

Significance of this compound as a Synthetic Intermediate in Advanced Research

The true value of this compound lies in its role as a key intermediate for the synthesis of more complex and often biologically active molecules. Its bifunctional nature—a reactive bromine atom and a versatile amine group—allows for sequential and regioselective modifications, making it a powerful tool for medicinal chemists.

A significant area of application for this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. acs.org

Research has demonstrated the use of the pyridine scaffold in the development of inhibitors for Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are involved in processes like cell replication and DNA damage response. acs.org In one study, the introduction of a methyl group to a pyridine core, a modification that can be conceptually linked to the use of intermediates like this compound, led to a marked improvement in the selectivity of the resulting VRK1 inhibitor. acs.org This highlights the importance of strategically substituted pyridine building blocks in fine-tuning the pharmacological properties of drug candidates.

The table below presents a selection of research findings where this compound or its close derivatives have been utilized to synthesize compounds with notable biological or chemical properties.

| Precursor Compound | Resulting Compound Class | Key Research Finding |

| Pyridine-based scaffolds | VRK1 and VRK2 Inhibitors | Introduction of a methyl group to the pyridine core significantly improved the selectivity of VRK1 inhibitors. acs.org |

| Pyrazolopyridine derivatives | Kinase Inhibitors | Pyrazolopyridine cores are privileged structures in kinase drug discovery, with Selpercatinib, a RET kinase inhibitor, being a notable example. |

| Pyridine-quinoline hybrids | PIM-1 Kinase Inhibitors | Hybrid structures have shown potent inhibition of PIM-1 kinase, which is implicated in cancer. nih.gov |

| Imidazo[4,5-b]pyridine-based compounds | Dual FLT3/Aurora Kinase Inhibitors | Identified as potent dual inhibitors with potential applications in treating acute myeloid leukemia. acs.org |

Overview of Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related halogenated aminopyridines is heavily skewed towards medicinal chemistry and drug discovery. The focus remains on leveraging this intermediate for the synthesis of novel kinase inhibitors targeting a variety of cancers. nih.gov The development of pyridine-based inhibitors for kinases such as PIM-1, FLT3, and Aurora kinases showcases the ongoing efforts to create more selective and potent therapeutic agents. acs.orgnih.gov

Future directions for research involving this compound are likely to expand into several key areas:

Exploration of New Biological Targets: While kinase inhibition is a major focus, the versatility of this building block will likely be exploited to synthesize ligands for other classes of proteins, such as G-protein coupled receptors (GPCRs) and ion channels.

Development of Novel Catalytic Methods: The bromine atom on the pyridine ring makes it an ideal substrate for various cross-coupling reactions. Future research may focus on developing new and more efficient catalytic systems to functionalize this position, enabling the synthesis of even more diverse and complex molecular architectures.

Application in Materials Science: Pyridine-containing molecules can exhibit interesting photophysical and electronic properties. Future work may explore the incorporation of this compound-derived structures into organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Green Chemistry Approaches: As with all areas of chemical synthesis, there will be a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis and utilization of this compound and its derivatives.

Structure

3D Structure

特性

IUPAC Name |

(4-bromopyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIMDWQEXYZSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677204 | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865156-50-9 | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromopyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromopyridin 2 Yl Methanamine and Its Derivatives

Established Synthetic Pathways for (4-Bromopyridin-2-YL)methanamine

The preparation of this compound can be accomplished through several synthetic strategies, primarily involving the reduction of a suitable precursor. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Reduction of 4-Bromopyridine-2-carbonitrile (B16425)

A prevalent and efficient method for synthesizing this compound is the reduction of 4-bromopyridine-2-carbonitrile. This transformation of a nitrile group to a primary amine is a fundamental reaction in organic synthesis. Various reducing agents can be employed to achieve this conversion, with catalytic hydrogenation being a common choice. For instance, the hydrogenation of 4-bromopyridine-2-carbonitrile using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas effectively yields the desired product. Other reducing agents such as lithium aluminum hydride (LiAlH4) can also be utilized, though care must be taken to control the reaction conditions due to its high reactivity.

Table 1: Selected Reducing Agents for the Conversion of 4-Bromopyridine-2-carbonitrile

| Reducing Agent | Typical Solvent | Key Features |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | Methanol, Ethanol | High yields, clean reaction profile. |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | Powerful reducing agent, rapid reaction. |

Reductive Amination Strategies

Reductive amination of 4-bromopyridine-2-carboxaldehyde offers an alternative pathway to this compound. This method involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (STAB). This approach is particularly useful when the corresponding aldehyde is more readily accessible than the nitrile.

Palladium-Mediated Coupling Reactions

While not a direct route to this compound itself, palladium-mediated coupling reactions are crucial for the synthesis of precursors and derivatives. For example, a suitably protected aminomethyl pyridine (B92270) derivative could be brominated using a palladium catalyst. More commonly, the bromine atom on a pre-existing 4-bromopyridine (B75155) scaffold can be used as a handle for cross-coupling reactions to introduce other functionalities before the final elaboration of the aminomethyl group.

Synthesis of Substituted this compound Analogues

The structural diversity of this compound derivatives is primarily achieved by modifications at the pyridine ring or the amine moiety. These modifications are instrumental in tuning the physicochemical and pharmacological properties of the molecules.

Strategies for Modification of the Pyridine Ring System

The bromine atom at the 4-position of the pyridine ring is a versatile functional group for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds by reacting the bromo-pyridine with various boronic acids or their esters in the presence of a palladium catalyst and a base. This enables the introduction of aryl, heteroaryl, and alkyl groups. Other important coupling reactions include the Stille coupling (using organotin reagents), the Sonogashira coupling (using terminal alkynes), and the Buchwald-Hartwig amination (for the formation of C-N bonds).

Approaches to Amine Moiety Derivatization

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. Acylation with acyl chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. Furthermore, reductive amination with various aldehydes and ketones is a powerful tool for introducing a diverse array of substituents onto the nitrogen atom, leading to the generation of extensive libraries of compounds for biological screening.

Table 2: Common Derivatization Reactions at the Amine Moiety

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl Halides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

Advanced Synthetic Techniques and Optimization

The development of efficient and selective synthetic routes to this compound and its analogs is paramount for their application in various research fields. Modern synthetic strategies focus on enhancing stereocontrol, process efficiency, and sustainability.

Stereoselective Synthesis Approaches

The creation of enantiomerically pure this compound is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties. Key strategies for achieving stereoselectivity include the asymmetric reduction of prochiral precursors and the use of chiral auxiliaries.

One prominent method for the synthesis of chiral 2-aminomethylpyridines is the asymmetric hydrogenation of pyridyl imines . This approach typically involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. nih.govacs.orgliv.ac.ukacs.orgdicp.ac.cnrsc.orgwikipedia.org For instance, an iridium catalyst bearing a chiral spiro phosphine-oxazoline ligand has demonstrated high efficiency and enantioselectivity in the hydrogenation of 2-pyridyl cyclic imines. nih.govacs.org While not directly applied to this compound's corresponding imine, this methodology presents a highly plausible and effective route. The general approach would involve the formation of an imine from a suitable precursor, such as 4-bromo-2-formylpyridine, followed by catalytic asymmetric hydrogenation to yield the desired chiral amine.

Another effective strategy involves the use of chiral auxiliaries . A well-established method is the diastereoselective addition of a nucleophile to an imine derived from a chiral amine. For example, the reaction of pyridine-2-carboxaldehyde with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, generates a chiral sulfinylimine. Subsequent addition of a Grignard or organolithium reagent proceeds with high diastereoselectivity, and the chiral auxiliary can be readily cleaved under acidic conditions to afford the enantiomerically enriched primary amine. youtube.com This method offers a predictable and reliable way to control the stereochemistry at the newly formed chiral center.

The chiral pool approach provides an alternative route, utilizing readily available enantiopure starting materials from nature. For example, enantiomerically pure 2-(1-hydroxyalkyl)pyridines can be synthesized from natural sources like D-mannitol or L-lactic acid. rsc.orgresearchgate.net These can then be converted to the corresponding amine through a series of functional group transformations, such as a Mitsunobu reaction or a two-step process involving mesylation and subsequent amination.

Below is a table summarizing potential stereoselective synthesis strategies for this compound:

| Strategy | Description | Key Reagents/Catalysts | Potential Advantages |

| Asymmetric Hydrogenation | Reduction of a prochiral imine derived from 4-bromo-2-formylpyridine. | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands (e.g., spiro phosphine-oxazoline). nih.govacs.org | High catalytic efficiency, excellent enantioselectivity. |

| Chiral Auxiliary | Diastereoselective addition of a nucleophile to a chiral sulfinylimine. | (R)- or (S)-tert-butanesulfinamide, Grignard reagents. youtube.com | High diastereoselectivity, predictable stereochemical outcome. |

| Chiral Pool Synthesis | Derivatization from a naturally occurring chiral starting material. | D-mannitol, L-lactic acid, reagents for functional group interconversion. rsc.orgresearchgate.net | Access to enantiopure products, well-established transformations. |

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgnih.gov The synthesis of pyridine derivatives, including those similar to this compound, has been successfully demonstrated using flow reactors. nih.govmdpi.com

A key application of flow chemistry in this context is the precise control over reaction parameters, which is particularly beneficial for reactions involving unstable intermediates or highly exothermic processes. For instance, the α-methylation of pyridines has been achieved in a continuous flow setup using a packed-bed reactor with a heterogeneous catalyst. nih.govmdpi.com This approach avoids the use of hazardous reagents often employed in batch processes and allows for rapid optimization of reaction conditions.

The table below outlines potential advantages of applying flow chemistry to the synthesis of this compound:

| Feature | Advantage in this compound Synthesis |

| Enhanced Safety | Minimized handling of potentially hazardous reagents and intermediates. Better control over exothermic reactions. |

| Improved Efficiency | Reduced reaction times due to efficient mixing and heat transfer. Potential for higher yields. |

| Scalability | Straightforward scaling by running the system for longer durations or by parallelizing reactors. |

| Automation | Precise control over reaction parameters leading to better reproducibility and the potential for automated library synthesis. |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyridine derivatives. researchgate.netorgchemres.org

For the synthesis of this compound, several green chemistry strategies can be envisioned. Biocatalysis , for example, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. The asymmetric reduction of ketones to chiral alcohols using microorganisms like Lactobacillus kefiri has been demonstrated with high enantiomeric excess. researchgate.net A similar biocatalytic approach could be developed for the reduction of a suitable ketimine precursor to furnish chiral this compound.

The use of solvent-free or environmentally benign solvent systems is another key aspect of green chemistry. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved under solvent-free conditions using a recyclable magnetic nanocatalyst. orgchemres.org Exploring similar solvent-free or aqueous reaction conditions for the synthesis of this compound would significantly reduce the environmental impact of the process.

Furthermore, designing synthetic routes with high atom economy is a fundamental principle of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product. Careful selection of reagents and reaction pathways can minimize the formation of byproducts and waste.

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for research applications. Common techniques include chromatography and crystallization.

Chromatography is a widely used method for the purification of pyridine derivatives. High-performance liquid chromatography (HPLC) , particularly on chiral stationary phases, is an essential tool for the separation and analysis of enantiomers. sigmaaldrich.comnih.govresearchgate.net The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving good separation. For preparative separations, column chromatography on silica (B1680970) gel or alumina (B75360) is frequently employed.

Cation-exchange chromatography has proven to be an effective method for the purification of 2-aminopyridine (B139424) derivatives. nih.gov This technique is particularly useful for removing excess reagents and byproducts from reaction mixtures, and it can be applied to both small- and large-scale preparations.

Crystallization is another important purification technique, especially for obtaining highly pure solid materials. The choice of solvent is critical for successful crystallization. For chiral compounds, diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization is a classical and effective method for enantiomeric resolution. The purified amine can then be liberated from the salt.

The following table summarizes common purification techniques for this compound and its derivatives:

| Technique | Description | Application |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | General purification of reaction mixtures. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, including chiral separations using specific columns. | Analytical and preparative separation of isomers and impurities. sigmaaldrich.comnih.govresearchgate.net |

| Cation-Exchange Chromatography | Separation based on charge interactions. | Purification of aminopyridine derivatives. nih.gov |

| Crystallization | Formation of a solid crystalline product from a solution. | Final purification to obtain high-purity solid material. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral acid for separation of enantiomers. | Enantiomeric resolution of racemic mixtures. |

Reactivity and Chemical Transformations of 4 Bromopyridin 2 Yl Methanamine

Amination Reactions of the Pyridine (B92270) Ring

The bromine atom on the pyridine ring of (4-Bromopyridin-2-YL)methanamine is a key site for synthetic modification, enabling the introduction of new carbon-carbon and carbon-nitrogen bonds. While the primary amine attached to the methyl group can influence the reactivity of the ring, the bromine at the 4-position is amenable to several types of transformations common for aryl halides.

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyridine Moiety

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring is typically activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgmasterorganicchemistry.com

Cross-Coupling Reactions at the Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and the bromine atom of this compound serves as a suitable handle for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. youtube.com This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.comyoutube.com The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.

While the Suzuki-Miyaura coupling is a common method for the functionalization of bromopyridines, specific examples detailing the use of this compound as a substrate with specific boronic acids, reaction conditions, and yields are not extensively documented in readily accessible scientific literature.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes. semanticscholar.orglibretexts.org The reaction is typically co-catalyzed by a copper(I) salt and proceeds in the presence of a base. organic-chemistry.org

The Sonogashira reaction is applicable to a wide range of substituted pyridines. However, specific documented examples of Sonogashira couplings with this compound, including the alkyne coupling partners, catalysts, and reaction yields, are not prevalent in the available literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgjk-sci.com This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. libretexts.orgchemeurope.com

This methodology is frequently applied to the synthesis of N-arylpyridines. Despite its wide utility, specific research findings detailing the Buchwald-Hartwig amination of this compound with various amines, including catalyst systems, reaction conditions, and product yields, are not widely reported.

Reactions Involving the Primary Amine Functionality

The primary amine of this compound is a versatile functional group that readily participates in a variety of chemical reactions, including nucleophilic additions and condensations.

One notable transformation is its use in reductive amination. Reductive amination is a method to form amines by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.org The reaction proceeds via the initial formation of an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

A specific application of this compound in a reductive amination reaction has been reported in the synthesis of 2-oxoquinoline derivatives. In this synthesis, this compound was reacted with 7-chloro-1-(2-phenoxyethyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium triacetoxyborohydride (B8407120) and a catalytic amount of acetic acid. This reaction yielded the corresponding secondary amine product in 61% yield wikipedia.org.

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Yield |

| 7-chloro-1-(2-phenoxyethyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | This compound | Sodium triacetoxyborohydride | N-((4-bromopyridin-2-yl)methyl)-1-(7-chloro-1-(2-phenoxyethyl)-2-oxo-1,2-dihydroquinolin-3-yl)methanamine | 61% |

The primary amine of this compound can also undergo reactions with other carbonyl-containing compounds. For instance, it has been used in the synthesis of a dihydropyrimidine derivative. The reaction of this compound with acrylic acid and urea resulted in the formation of 1-((4-bromopyridin-2-yl)methyl)dihydropyrimidine-2,4(1H,3H)-dione organic-chemistry.org.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Acrylic acid | Urea | 1-((4-bromopyridin-2-yl)methyl)dihydropyrimidine-2,4(1H,3H)-dione |

Derivatization for Enhanced Biological Activity or Specific Applications

Derivatization of this compound is a key strategy for modulating its physicochemical properties and enhancing its biological activity. The amine and the bromo-pyridine moieties serve as versatile handles for introducing a wide range of substituents and for constructing more complex molecular architectures.

Heterocyclic ring annulation refers to the construction of a new ring fused to an existing one. In the context of this compound derivatives, this often involves using the pyridine ring or the aminomethyl side chain as a scaffold to build additional heterocyclic rings. A powerful strategy for this is the [4+2] cycloaddition (Diels-Alder reaction), where a diene reacts with a dienophile to form a six-membered ring. researchgate.net

Derivatives of this compound can be converted into heterodienes that participate in such annulation reactions. For example, N-acylated derivatives can undergo acid-catalyzed cyclization via N-acyliminium ion intermediates, which then react with an appended dienophile to construct polycyclic alkaloids. This approach allows for the rapid assembly of complex N-heterocycles. nih.gov The mechanism often involves an initial aza-Michael addition followed by a sequence that leads to the final fused product. researchgate.net

Modification of the primary amine via N-alkylation or N-acylation is a fundamental method for derivatization.

N-Alkylation: This reaction introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This is typically achieved using alkyl halides or via reductive amination. N-alkylation significantly alters the basicity, lipophilicity, and hydrogen-bonding capacity of the molecule, which can have profound effects on its biological activity. Modern methods, such as copper-catalyzed metallaphotoredox protocols, allow for the coupling of various N-nucleophiles with a diverse range of alkyl bromides under mild, visible-light-induced conditions. princeton.edu

N-Acylation: As discussed in section 3.2.1, this reaction forms an amide bond. From a derivatization perspective, N-acylation is used to introduce a vast array of acyl groups, ranging from simple acetyl groups to complex heterocyclic or aromatic moieties. The resulting amides often exhibit different biological profiles compared to the parent amine due to changes in electronic and steric properties. The Goldberg reaction, a copper-catalyzed cross-coupling, provides an efficient route for the N-acylation of aminopyridines. nih.gov

Summary of N-Alkylation and N-Acylation Methods:

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K2CO3) | Secondary/Tertiary Amine |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Reductive Amination | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Amide |

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic pathways. For reactions involving this compound and its derivatives, several mechanistic aspects have been investigated.

A key intermediate in many cyclization and annulation reactions is the N-acyliminium ion . These highly electrophilic species are typically generated in situ from N-acylated precursors, often under acidic conditions. mdpi.com For example, an N-acylated derivative of this compound can be protonated to form an N-acyliminium ion, which can then undergo intramolecular cyclization by reacting with an electron-rich part of the molecule, such as an aromatic ring, to form a new carbon-carbon bond. This pathway is fundamental to the synthesis of many complex alkaloids. mdpi.com

In the case of Schiff base formation , the mechanism proceeds via a two-step addition-elimination pathway. The amine nitrogen first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. masterorganicchemistry.com

For photoredox-catalyzed reactions , such as certain N-alkylation or cyclization reactions, the mechanism involves single-electron transfer (SET) processes. A photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical intermediate. This radical can then participate in bond-forming reactions, often in a catalytic cycle involving other species like a transition metal catalyst. nih.govresearchgate.net

Role of Pyridyne Intermediates in Substitutions

Detailed research findings specifically documenting the role of pyridyne intermediates in substitution reactions involving this compound are not extensively available in the reviewed literature. However, the formation of pyridyne intermediates is a known mechanism in the substitution reactions of halopyridines, particularly under strong basic conditions. For a compound like this compound, the generation of a 3,4-pyridyne intermediate would theoretically be possible through the elimination of HBr.

The process would involve the deprotonation of the hydrogen atom at the 3-position by a strong base, followed by the elimination of the bromide ion from the 4-position. The resulting highly reactive pyridyne intermediate could then be attacked by a nucleophile at either the 3- or 4-position, leading to the formation of a mixture of substituted products. The regioselectivity of the nucleophilic attack would be influenced by the electronic effects of the methanamine group at the 2-position.

It is important to note that this is a plausible mechanistic pathway based on the general reactivity of halopyridines, but specific experimental studies confirming this for this compound are not prominently reported.

Catalytic Mechanisms in Cross-Coupling Reactions

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycles for these reactions generally involve a sequence of oxidative addition, transmetalation (for reactions like Suzuki and Stille), and reductive elimination.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction would typically proceed as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester), activated by the base, transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

| Catalyst System | Organoboron Reagent | Base | Solvent | Product |

| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 4-Arylpyridin-2-yl)methanamine |

| Pd(dppf)Cl₂ | Alkylboronic acid | Cs₂CO₃ | Dioxane | (4-Alkylpyridin-2-yl)methanamine |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. While this compound already possesses an amino group, this reaction could be employed to introduce a different amine at the 4-position, or if the primary amine is protected, to introduce a substituent there. The catalytic cycle is similar to other cross-coupling reactions:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine.

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst.

| Catalyst System | Amine | Base | Solvent | Product |

| Pd₂(dba)₃ / XPhos | Secondary Amine | NaOtBu | Toluene | N-substituted-(4-aminopyridin-2-yl)methanamine |

| Pd(OAc)₂ / BINAP | Primary Amine | K₃PO₄ | Dioxane | (4-(Alkyl/Aryl)aminopyridin-2-yl)methanamine |

The specific conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for the success and efficiency of these cross-coupling reactions and are typically optimized for each specific substrate combination.

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In the ¹H NMR spectrum of (4-Bromopyridin-2-YL)methanamine, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the aminomethyl group are observed.

The aromatic region of the spectrum typically displays signals for the protons at positions 3, 5, and 6 of the pyridine ring. The proton at position 6, being adjacent to the nitrogen atom and the aminomethyl group, is expected to appear at a specific chemical shift. The protons at positions 3 and 5 will also exhibit characteristic signals, with their chemical shifts influenced by the bromine atom at position 4. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) and the amine protons (-NH₂) will also produce distinct signals, often appearing as a singlet or a broad singlet, respectively. The integration of these signals provides a ratio of the number of protons of each type.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | 7.3 - 7.5 |

| H-5 | 7.5 - 7.7 |

| H-6 | 8.3 - 8.5 |

| -CH₂- | 3.8 - 4.0 |

| -NH₂ | 1.5 - 2.5 (broad) |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. udel.edu

The spectrum will show signals for the five carbon atoms of the pyridine ring and one for the methylene carbon of the aminomethyl group. The carbon atom bonded to the bromine (C-4) will have a characteristic chemical shift, as will the carbons adjacent to the nitrogen atom (C-2 and C-6). The chemical shifts of the other ring carbons (C-3 and C-5) and the methylene carbon (-CH₂-) provide further confirmation of the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 162 |

| C-3 | 123 - 125 |

| C-4 | 130 - 132 |

| C-5 | 139 - 141 |

| C-6 | 150 - 152 |

| -CH₂- | 45 - 47 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to confirm the neighboring relationships between the protons on the pyridine ring.

HMQC spectra correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the known proton assignments.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis within the mass spectrometer provides further structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. Common fragmentation pathways for this compound might involve the loss of the aminomethyl group, the bromine atom, or cleavage of the pyridine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (with ⁷⁹Br) | 186 |

| [M]⁺ (with ⁸¹Br) | 188 |

| [M-NH₂]⁺ | 170/172 |

| [M-Br]⁺ | 107 |

| [C₅H₃BrN]⁺ | 158/160 |

Note: These are predicted major fragments and their m/z values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine and aromatic pyridine ring. youtube.comlumenlearning.com

Key absorptions would include N-H stretching vibrations for the primary amine, typically appearing as two sharp peaks in the range of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub C-H stretching vibrations from the aromatic ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. lumenlearning.com The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. lumenlearning.com A C-Br stretching vibration would likely be found in the fingerprint region, at lower wavenumbers.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 (two peaks) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of this compound, researchers can generate a detailed electron density map of the molecule. wikipedia.org This map allows for the determination of bond lengths, bond angles, and torsional angles with high precision. wikipedia.org

This technique would provide definitive proof of the molecular structure, confirming the connectivity established by NMR and mass spectrometry. Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties of the compound. wikipedia.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. researchgate.netnih.gov For (4-Bromopyridin-2-YL)methanamine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can determine its most stable three-dimensional conformation. researchgate.net These calculations would involve geometry optimization to find the minimum energy structure, considering the rotational freedom around the C-C and C-N single bonds of the aminomethyl group.

The electronic structure of the molecule can be detailed through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. For substituted pyridines, the distribution of these frontier orbitals would highlight the electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atom in the pyridine (B92270) ring and the amino group are expected to be primary sites of interaction.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates propensity to donate electrons. |

| LUMO Energy | Relatively Low | Indicates ability to accept electrons. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| Electron Density | High on Pyridine N and Amino N | Highlights nucleophilic centers. |

| Molecular Electrostatic Potential (MEP) | Negative potential near N atoms | Predicts sites for electrophilic attack. |

Ab Initio Calculations for Reaction Pathways and Transition States

While DFT is excellent for ground-state properties, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, provide a higher level of theory for investigating reaction mechanisms. For this compound, these calculations can be employed to model its reactivity in various chemical transformations. For example, the N-alkylation or N-acylation of the methanamine group could be studied by mapping the potential energy surface of the reaction.

These calculations would identify the transition state structures, which are the energy maxima along the reaction coordinate. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is crucial for predicting the reaction rate. Such studies are vital for understanding the compound's stability and its synthesis pathways.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. ed.ac.ukresearchgate.net For this compound, an MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for every atom. ed.ac.uk This would generate a trajectory of the molecule's movements, revealing the accessible conformations and the transitions between them.

This analysis is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding pocket. The flexibility of the aminomethyl side chain, for instance, could allow the molecule to adopt different poses to optimize its interactions with a receptor. The results of an MD simulation are often visualized through plots of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov For a compound like this compound, SAR modeling would involve synthesizing and testing a series of analogues where the bromo substituent, the pyridine ring, or the aminomethyl group are systematically modified.

Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that predict the activity of new compounds. Descriptors such as molecular weight, logP (lipophilicity), and electronic parameters derived from quantum chemical calculations would be used as inputs for these models. While specific SAR data for this compound is not publicly available, a hypothetical SAR exploration could investigate the impact of changing the halogen at the 4-position or altering the length of the alkyl chain of the amine. Such studies are instrumental in the lead optimization phase of drug discovery. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics applies computational methods to manage and analyze large sets of chemical data. irphouse.com this compound can be included as a molecule in large virtual libraries used for in silico screening. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov

In a virtual screening campaign, the 3D structure of this compound would be docked into the active site of a target protein. Docking algorithms would predict the binding conformation and estimate the binding affinity. This allows for the rapid and cost-effective screening of thousands or even millions of compounds, prioritizing a smaller, more manageable set for experimental testing. The predicted binding modes can also provide hypotheses about the key intermolecular interactions driving binding, which can inform further SAR studies.

Biological and Medicinal Chemistry Applications of 4 Bromopyridin 2 Yl Methanamine

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often across different protein families. nih.gov These scaffolds provide a structural foundation for the development of compound libraries aimed at discovering new therapeutic agents. nih.gov While the term has been applied to numerous heterocyclic systems, the pyridine (B92270) nucleus is a quintessential example due to its prevalence in a wide array of medicinally important molecules, including kinase inhibitors, proton pump inhibitors, and antiviral agents. nih.gov

The pyridine ring's small size, stability, and the presence of a nitrogen atom capable of acting as a hydrogen bond acceptor contribute to its utility in drug design. nih.gov The specific substitution pattern of (4-Bromopyridin-2-YL)methanamine offers distinct advantages for its use as a privileged building block. The 2-(aminomethyl) group provides a key nucleophilic handle for a variety of chemical transformations, allowing for the introduction of diverse substituents. Simultaneously, the bromine atom at the 4-position serves as a versatile synthetic anchor for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for the systematic exploration of chemical space around the pyridine core, facilitating the generation of libraries of compounds with the potential to interact with a range of biological targets. The strategic placement of these reactive groups makes this compound a valuable starting material for creating molecules with diverse pharmacological profiles.

Applications in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The synthetic utility of this compound makes it a crucial intermediate in the preparation of a wide range of bioactive molecules. The primary amine of the aminomethyl group can readily undergo reactions such as amidation, sulfonylation, and reductive amination to introduce a variety of functional groups and build more complex structures. The bromo-substituent is particularly valuable for its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are cornerstones of modern medicinal chemistry for constructing biaryl and amino-aryl structures.

Pyridine derivatives are integral to numerous drugs, and the strategic functionalization of scaffolds like this compound is a key step in their synthesis. nih.gov For example, the synthesis of various kinase inhibitors often involves the coupling of a pyridine-containing fragment with other aromatic or heterocyclic systems. googleapis.com The ability to modify both the aminomethyl and the bromo positions of this compound provides chemists with the flexibility to fine-tune the steric and electronic properties of the final molecule, which is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Development of Enzyme Inhibitors

The this compound scaffold is a key component in the development of various enzyme inhibitors, underscoring its importance in modern drug discovery.

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in many cancers and play a role in cell survival and proliferation. googleapis.comresearchgate.net As such, they are attractive targets for cancer therapy. Patent literature discloses pyridine derivatives as potent PIM kinase inhibitors. googleapis.comnih.gov For instance, a patent for PIM kinase inhibitors describes compounds with a core structure where a substituted pyridine is a key element, highlighting the importance of this scaffold in achieving inhibitory activity. nih.gov

Similarly, the mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. epo.org Dual inhibitors of mTOR and PI3K are of significant interest. A patent application concerning mTOR kinase inhibitors describes the synthesis of heteroaryl compounds, including those derived from 2,5-dibromopyridine, which serves as a precursor to structures analogous to this compound. google.com This indicates that brominated pyridine scaffolds are valuable starting points for creating potent mTOR inhibitors. For example, the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol from 2,5-Dibromopyridine is detailed as an intermediate step. google.com

| Inhibitor Class | Target Kinase | Core Scaffold Feature | Relevance of this compound | Reference |

|---|---|---|---|---|

| Pyridine Derivatives | PIM Kinase | Substituted Pyridine | Serves as a key building block for creating substituted pyridine cores. | googleapis.comnih.gov |

| Heteroaryl Compounds | mTOR Kinase | Brominated Pyridine | Acts as a precursor for the synthesis of complex heteroaryl inhibitors. | google.com |

Glutaminase (B10826351) (GLS) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785), a process critical for the growth of many cancer cells. nih.govnih.gov The development of glutaminase inhibitors is therefore a promising strategy in oncology. researchgate.netnih.gov While many known glutaminase inhibitors, such as CB-839 and BPTES, are based on thiadiazole scaffolds, the exploration of novel scaffolds is an active area of research. researchgate.net The incorporation of a pyridine moiety, accessible from precursors like this compound, offers a potential avenue for developing new glutaminase inhibitors with improved properties. The pyridine ring can be used to modulate solubility and to form key interactions within the enzyme's binding site.

The deubiquitinase (DUB) USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1, plays a critical role in DNA damage response pathways. nih.govnih.gov Inhibition of USP1/UAF1 can sensitize cancer cells to DNA-damaging agents like cisplatin. acs.org A notable inhibitor of USP1/UAF1 is ML323, which features a pyrimidine (B1678525) core. nih.govnih.govresearchgate.net The synthesis and structure-activity relationship (SAR) studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, including ML323, have been extensively reported. nih.govnih.gov

These inhibitors are often synthesized through multi-step sequences where aminomethyl-heterocycles are key intermediates. The this compound scaffold provides both the aminomethyl group and a site for diversification (the bromo group), making it an ideal starting point for creating libraries of pyrimidine-based USP1/UAF1 inhibitors. The development of ML323 and related compounds has established the druggability of the USP1/UAF1 complex and highlights the potential of this chemical class for anticancer therapies. nih.govnih.govresearchgate.net

| Compound | IC₅₀ (nM) for USP1/UAF1 Inhibition | Key Structural Feature | Reference |

|---|---|---|---|

| ML323 | 76 | N-benzyl-2-phenylpyrimidin-4-amine | nih.govresearchgate.net |

| Pimozide | ~500 (Ki) | Diphenylbutylpiperidine | nih.gov |

| GW7647 | ~700 (Ki) | Phenyl-imidazolidine | nih.gov |

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria that are required for the biosynthesis of fatty acids and other important metabolites, making them attractive targets for the development of new antibacterial agents. frontiersin.org Research into inhibitors of bacterial PPTases has identified compounds with various heterocyclic scaffolds. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and evaluated as potential inhibitors of Rab geranylgeranyl transferase (a related enzyme class). The synthesis of these compounds often relies on the functionalization of a core heterocyclic ring. The this compound scaffold, with its reactive handles, is well-suited for the construction of such inhibitors, allowing for the introduction of pharmacophoric elements necessary for binding to the enzyme's active site.

Antimicrobial and Antitubercular Agent Development

The search for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Pyridine derivatives have been extensively investigated for their potential to combat bacterial, mycobacterial, and fungal pathogens. The structural motifs within this compound—namely the 2-aminomethylpyridine core and the bromo substitution—are features associated with antimicrobial activity in related compounds.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious agent worldwide. derpharmachemica.com The cornerstone of TB therapy, Isoniazid, is itself a pyridine derivative, highlighting the long-standing importance of this heterocycle in antitubercular drug discovery. nih.govyoutube.comyoutube.com Isoniazid is a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. youtube.comyoutube.com

The emergence of multidrug-resistant TB (MDR-TB) has necessitated the development of new agents. Research has shown that various pyridine analogues exhibit promising activity. nih.gov For instance, certain quinazolinone-based pyridine derivatives have shown potent action against both drug-sensitive and drug-resistant TB strains, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov The mechanism for some of these newer pyridine-based compounds involves targeting novel pathways, such as the mycobacterial membrane protein Large 3 (MmpL3). nih.gov Furthermore, studies on other heterocyclic scaffolds have shown that halogen substitutions, including bromine, can be favorable for antitubercular potency. derpharmachemica.com For example, a compound featuring a 4-bromopyrazole moiety demonstrated moderate activity against M. tuberculosis. nih.gov While direct studies on this compound are not extensively reported, the established activity of the pyridine scaffold and the potential contribution of the bromo-substituent suggest it is a structure of interest for further investigation in the development of novel antitubercular agents.

The 2-aminopyridine (B139424) scaffold is a known pharmacophore in compounds with antibacterial properties. researchgate.netnih.gov The specific structure of this compound, which contains a 2-aminomethylpyridine core, falls into this chemical class. The introduction of a bromine atom onto the pyridine ring can significantly influence the compound's lipophilicity and electronic properties, which may enhance its ability to penetrate bacterial membranes and interact with molecular targets.

Studies on related structures provide insight into its potential activity. For example, a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, which contain a similar bromo-pyridine core, were synthesized and tested for their antibacterial activity. researchgate.net These compounds demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of 6-Bromo-1H-imidazo[4,5-b]pyridine Derivatives researchgate.net

| Compound | Substituent | Staphylococcus aureus (Inhibition Zone mm) | Bacillus subtilis (Inhibition Zone mm) | Proteus vulgaris (Inhibition Zone mm) | Klebsiella pneumoniae (Inhibition Zone mm) |

| 3a | 2-fluorophenyl | 14 | 12 | 11 | 10 |

| 3b | 4-fluorophenyl | 16 | 13 | 12 | 11 |

| 3c | 2,4-difluorophenyl | 17 | 15 | 13 | 12 |

| 3d | 2-chlorophenyl | 13 | 11 | 10 | 9 |

| 3e | 4-chlorophenyl | 15 | 13 | 11 | 10 |

| 3f | 2,4-dichlorophenyl | 16 | 14 | 12 | 11 |

| 3g | 2-bromophenyl | 12 | 10 | 9 | 8 |

| 3h | 4-bromophenyl | 14 | 12 | 10 | 9 |

| 3i | 4-nitrophenyl | 18 | 16 | 14 | 13 |

| 3j | 4-methoxyphenyl | 11 | 9 | 8 | 7 |

| Standard | Chloramphenicol | 25 | 24 | 22 | 21 |

| (Activity based on inhibition zone diameter at a concentration of 100 µ g/disc ) |

The data indicate that bromo-pyridine derivatives can possess broad-spectrum antibacterial activity. The presence of additional halogen substituents on the phenyl ring generally correlated with stronger activity, and the nitro-substituted compound 3i was the most potent in the series. researchgate.net These findings support the rationale for exploring this compound and its derivatives as potential antibacterial agents.

Pyridine and pyrimidine derivatives are also prominent in the development of antifungal agents for both agricultural and medicinal use. researchgate.netnih.gov The search for new antifungal scaffolds is driven by the limited number of available drug classes and the emergence of resistance.

The same study that evaluated the antibacterial properties of 6-bromo-1H-imidazo[4,5-b]pyridine derivatives also assessed their antifungal activity against common fungal strains. researchgate.net Another study investigating hybrid bis-(imidazole)-pyridine derivatives found that a bromo-substituted compound exhibited weak activity against Candida albicans. nih.gov

Table 2: In Vitro Antifungal Activity of 6-Bromo-1H-imidazo[4,5-b]pyridine Derivatives researchgate.net

| Compound | Substituent | Aspergillus niger (Inhibition Zone mm) | Penicillium chrysogenium (Inhibition Zone mm) |

| 3a | 2-fluorophenyl | 13 | 11 |

| 3b | 4-fluorophenyl | 15 | 12 |

| 3c | 2,4-difluorophenyl | 16 | 14 |

| 3d | 2-chlorophenyl | 12 | 10 |

| 3e | 4-chlorophenyl | 14 | 11 |

| 3f | 2,4-dichlorophenyl | 15 | 13 |

| 3g | 2-bromophenyl | 11 | 9 |

| 3h | 4-bromophenyl | 13 | 10 |

| 3i | 4-nitrophenyl | 17 | 15 |

| 3j | 4-methoxyphenyl | 10 | 8 |

| Standard | Fluconazole | 24 | 22 |

| (Activity based on inhibition zone diameter at a concentration of 100 µ g/disc ) |

Similar to the antibacterial results, the data show that these bromo-pyridine containing compounds possess antifungal properties, with the di-fluoro and nitro-substituted derivatives showing the highest activity. researchgate.net This suggests that the this compound scaffold is a viable starting point for the design of novel antifungal compounds.

Applications in Receptor Ligand Design

The rigid framework and specific electronic features of substituted pyridines make them valuable scaffolds for designing ligands that can selectively target receptors in the central nervous system (CNS).

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a major family of drug targets for treating a wide range of psychiatric and neurological disorders, including depression and anxiety. The 5-HT1A subtype is a particularly important target for anxiolytic and antidepressant drugs. While various heterocyclic cores have been incorporated into selective serotonin receptor ligands, the specific application of this compound as a serotonin receptor agonist is not well-documented in the scientific literature. The development of selective agonists often involves complex structure-activity relationship (SAR) studies to optimize binding affinity and functional activity at specific receptor subtypes. nih.gov Further research would be required to determine if the this compound scaffold can be adapted for potent and selective interaction with 5-HT1A or other serotonin receptors.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. nih.gov However, its overactivation can lead to excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's and in the damage following a stroke. nih.govwikipedia.org Consequently, NMDA receptor antagonists are of significant therapeutic interest.

While the role of this compound as an NMDA receptor antagonist has not been specifically established, the pyridine scaffold is present in ligands for other glutamate receptors. For example, substituted 2-(arylethynyl)pyridine derivatives have been identified as antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a target for antidepressant drugs. acs.orgacs.org This demonstrates the utility of the 2-substituted pyridine core in modulating glutamate signaling pathways. The design of NMDA receptor antagonists often focuses on molecules that can act as channel blockers or allosteric modulators. nih.gov Whether the specific substitutions on this compound would confer affinity or antagonistic activity at the NMDA receptor remains a subject for future investigation.

Investigative Tools in Biological Pathway Research

This compound has emerged as a significant scaffold in medicinal chemistry for the development of sophisticated molecular probes aimed at dissecting complex biological pathways. While not typically employed as a direct investigative agent itself, its structural and chemical attributes make it a valuable precursor for the synthesis of highly specific and potent modulators of key cellular targets. These derivative compounds are instrumental in the elucidation of signaling cascades and metabolic networks, thereby advancing our understanding of both physiological and pathological processes.

The utility of the this compound core lies in its versatile chemical handles. The primary amine group offers a reactive site for the introduction of a wide array of functional groups and pharmacophores through well-established synthetic methodologies. This allows for the systematic modification of the molecule to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. Furthermore, the bromine atom on the pyridine ring serves as a crucial anchor point for cross-coupling reactions, enabling the construction of more complex molecular architectures. This strategic placement of a halogen allows for the exploration of chemical space in a controlled and predictable manner, a key aspect in the rational design of targeted biological probes.

Derivatives of this scaffold have been particularly influential in the study of protein kinases, a large family of enzymes that play a central role in cellular signal transduction. By acting as a foundational structure for the synthesis of kinase inhibitors, molecules derived from this compound can be used to selectively block the activity of a specific kinase. This targeted inhibition allows researchers to probe the downstream effects of the kinase's activity, effectively mapping its role within a particular signaling pathway. The insights gained from such studies are critical for validating new drug targets and understanding the molecular basis of diseases like cancer and inflammatory disorders.

Moreover, the aminopyridine substructure is a recognized pharmacophore for interacting with the ATP-binding site of many kinases. biorxiv.org By elaborating on the this compound framework, medicinal chemists can design inhibitors that compete with ATP, thereby modulating the enzyme's function. The bromine substituent can be further functionalized to enhance interactions with specific residues within the kinase active site, leading to improved potency and selectivity. This ability to fine-tune the molecular properties of the resulting inhibitors is paramount for their use as precise research tools.

The following table provides examples of how pyridine-based scaffolds, similar to this compound, are utilized in the development of inhibitors for specific biological targets, highlighting their application in pathway analysis.

| Scaffold Type | Target(s) | Application in Pathway Research |

| 2-Aminopyridine | Protein Kinases (e.g., CDKs, p38) | Used to develop selective inhibitors to study the role of these kinases in cell cycle regulation and stress response pathways. biorxiv.orgnih.gov |

| 4-Aminopyrazolopyrimidine | Tyrosine and Serine/Threonine Kinases (e.g., FGFR, Src) | Serves as a core structure for potent and selective inhibitors used to investigate the function of these kinases in cancer cell proliferation and signaling. nih.gov |

| Pyridopyrimidine | Acetyl-CoA Carboxylase (ACC) | Employed in the synthesis of inhibitors to probe the fatty acid biosynthesis pathway in bacteria, aiding in the discovery of new antimicrobial mechanisms. nih.gov |

| Pyridine-based Pyrrolo[2,3-d]pyrimidine | Colony-Stimulating Factor 1 Receptor (CSF1R) | Utilized as a building block for creating inhibitors to explore the role of the CSF1R signaling pathway in cancer and inflammatory diseases. |

| Imidazole-4-N-acetamide | Cyclin-Dependent Kinases (CDKs) | A novel scaffold for developing selective CDK inhibitors to investigate their specific roles in cell cycle control and as potential therapeutic targets in oncology. mdpi.com |

Advanced Applications and Future Research Directions

Material Science Applications

The inherent properties of (4-Bromopyridin-2-YL)methanamine make it a promising candidate for the development of advanced materials. The nitrogen atom of the pyridine (B92270) ring and the primary amine group can act as a bidentate ligand, capable of chelating with various metal ions. This chelation potential is fundamental to creating novel materials such as metal-organic frameworks (MOFs). MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis d-nb.inforsc.org.

By incorporating this compound as a ligand, it is possible to synthesize new MOFs with tailored properties. The stability and characteristics of these frameworks are influenced by the rigidity and nature of the organic linkers nih.gov. The bromine atom on the pyridine ring offers a site for post-synthetic modification, allowing for the fine-tuning of the material's properties for specific applications. For instance, functionalized carbons laden with metal ion chelates derived from this compound could be explored for applications in environmental remediation or as specialized catalysts.

Catalyst Development using this compound Derived Ligands

The development of novel catalysts is a cornerstone of green and efficient chemistry. Ligands derived from this compound are poised to play a significant role in this area. The pyridine-amine scaffold is a well-established motif in coordination chemistry, capable of forming stable complexes with a variety of transition metals nih.gov. These metal complexes can exhibit significant catalytic activity in a range of organic transformations.

For example, iridium-catalyzed reactions have been shown to be effective for N-alkylation using the related compound 4-Bromopyridin-2-amine, proceeding via a borrowing hydrogen mechanism postapplescientific.com. This suggests that ligands derived from this compound could be effective in similar catalytic systems. The bromine atom provides a convenient handle for synthetic modification, allowing chemists to systematically alter the steric and electronic properties of the ligand. This tunability is crucial for optimizing catalyst performance, including activity, selectivity, and substrate scope, for reactions such as cross-coupling, hydrogenation, and polymerization rsc.org. The use of such tailored ligands can lead to the development of highly efficient and selective catalysts for the synthesis of complex molecules.

Prodrug Design and Delivery Systems

Prodrug design is a well-established strategy in medicinal chemistry to overcome pharmaceutical challenges such as poor solubility, limited bioavailability, and off-target toxicity nih.govnih.gov. This compound, with its primary amine group, is an ideal candidate for the application of prodrug strategies nih.govresearchgate.net. The amine group can be temporarily masked with a promoiety, a chemical group that alters the physicochemical properties of the parent molecule nih.gov.

This temporary modification can enhance water solubility or lipid permeability, facilitating the drug's absorption and distribution in the body. Once in the desired biological environment, the promoiety is designed to be cleaved, either enzymatically or chemically, to release the active drug molecule nih.govwipo.int. For instance, N-Mannich bases can be formed to increase lipophilicity and suppress the pKa of the amine, which may improve intestinal absorption nih.gov. The versatility of the amine group allows for the attachment of various promoieties, enabling the creation of prodrugs with tailored release profiles and targeting capabilities google.com.

Nanotechnology and Biomedical Engineering Integrations

The convergence of nanotechnology and biomedical engineering offers new frontiers for diagnostics and therapeutics. The chemical functionalities of this compound make it a versatile tool for integration into nano-biomaterials. The amine group can be used to functionalize the surface of nanoparticles, such as those made of gold, silica (B1680970), or polymers nih.govresearchgate.net. This surface modification can improve the stability of nanoparticles in biological media and provide a point of attachment for targeting ligands or therapeutic agents nih.gov.

For example, amine-functionalized nanoparticles can be designed to selectively bind to cancer cells or to cross the blood-brain barrier. The metal-chelating properties of the pyridine-amine structure could also be exploited to create nanoparticle-based contrast agents for medical imaging or to develop magnetically recoverable nanocatalysts for biomedical applications rsc.orgsamipubco.com. The ability to engineer materials at the nanoscale with precise control over their surface chemistry opens up possibilities for creating sophisticated drug delivery systems, biosensors, and scaffolds for tissue engineering.

Emerging Therapeutic Areas and Unexplored Biological Targets

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs researchgate.netnih.gov. This compound serves as a key building block for the synthesis of novel pyridine derivatives with the potential to address emerging therapeutic areas and unexplored biological targets nih.gov. The bromine atom is particularly useful as it allows for the application of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, to create diverse libraries of compounds rsc.org.

These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery programs. The structural diversity that can be generated from this single building block is vast, offering the potential to discover molecules with novel mechanisms of action. Researchers can explore the activity of these new compounds against targets implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases nih.govnih.gov. The systematic exploration of the chemical space around the this compound core could lead to the identification of the next generation of therapeutic agents.

Sustainable and Scalable Production for Pharmaceutical Development

The principles of green chemistry are increasingly important in pharmaceutical manufacturing, emphasizing the need for sustainable and scalable production processes. For a building block like this compound to be viable for large-scale pharmaceutical development, its synthesis must be efficient, cost-effective, and environmentally friendly. Traditional methods for producing pyridine and its derivatives, such as the Chichibabin synthesis, are often energy-intensive wikipedia.org.